Bienvenue dans la boutique en ligne BenchChem!

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide

PDK1 inhibitor AKT phosphorylation Cellular target engagement

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1798459-27-4) is a synthetic small molecule characterized by a 4-hydroxychroman moiety linked via a methylene bridge to a benzo[d]thiazole-6-carboxamide scaffold. PubChem records (CID list the molecular formula as C₁₈H₁₆N₂O₃S with a molecular weight of 340.4 g/mol and a computed XLogP3-AA of 2.4.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 1798459-27-4
Cat. No. B2832124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS1798459-27-4
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=C(C=C3)N=CS4)O
InChIInChI=1S/C18H16N2O3S/c21-17(12-5-6-14-16(9-12)24-11-20-14)19-10-18(22)7-8-23-15-4-2-1-3-13(15)18/h1-6,9,11,22H,7-8,10H2,(H,19,21)
InChIKeyJFBYLVLXCZSHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1798459-27-4) — Compound Class and Procurement Profile


N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1798459-27-4) is a synthetic small molecule characterized by a 4-hydroxychroman moiety linked via a methylene bridge to a benzo[d]thiazole-6-carboxamide scaffold [1]. PubChem records (CID 76147843) list the molecular formula as C₁₈H₁₆N₂O₃S with a molecular weight of 340.4 g/mol and a computed XLogP3-AA of 2.4 [1]. This compound belongs to a class of thiazole carboxamide derivatives investigated as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key node in the PI3K/AKT signaling pathway implicated in cancer [2]. In authoritative databases, it is cross-referenced as 'Thiazole carboxamide derivative 6' and associated with patent disclosures including US20130165450, indicating its origin within a medicinal chemistry program targeting PDK1 for oncology applications [2].

Why N-((4-Hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide Cannot Be Interchanged with In-Class Analogs


Generic substitution among PDK1-inhibiting thiazole carboxamides is unreliable due to a steep disconnect between enzyme-level potency and cellular target engagement. For instance, the biochemical PDK1 IC₅₀ for a close structural analog (BDBM50178285, CHEMBL3813865) is 13 nM, yet its cellular IC₅₀ for inhibiting AKT Thr308 phosphorylation in human PC3 prostate cancer cells drops to 5.4 µM—a >400-fold right-shift [1]. This cliff in potency reflects differential permeability, efflux susceptibility, or intracellular binding kinetics conferred by specific substituent patterns on the chroman and benzothiazole rings. Thus, exchanging the target compound for a different 4-hydroxychroman-benzothiazole hybrid or a non-chroman-containing benzothiazole-6-carboxamide, even one with similar enzyme activity, can produce entirely divergent cellular efficacy and target engagement profiles, invalidating comparative studies and misleading lead optimization [1]. Procurement based solely on shared scaffold class, without target-specific quantitative evidence, risks acquiring a compound with uncharacterized or inferior cellular pharmacology.

Quantitative Differentiation Guide for N-((4-Hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide


PDK1 Biochemical Inhibition Potency vs. Cellular AKT Phosphorylation Inhibition

A key differentiator for N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide, when benchmarked against a representative PDK1-inhibiting thiazole carboxamide analog (BDBM50178285, CHEMBL3813865), is the quantitative relationship between its biochemical inhibition of human His₆-tagged PDK1 (IC₅₀ = 13 nM) and its functional inhibition of PDK1-mediated AKT Thr308 phosphorylation in intact human PC3 prostate cancer cells (IC₅₀ = 5,400 nM) [1]. This reveals a 415-fold drop in potency from isolated enzyme to cellular context, highlighting challenges in translating target binding into intracellular pathway suppression. This characteristic defines the compound series and demands that procurement decisions account for intracellular target engagement assays, not merely biochemical IC₅₀ values [1].

PDK1 inhibitor AKT phosphorylation Cellular target engagement Prostate cancer

Selectivity Profile Against Class I PI3K Isoforms

A selectivity assessment is critical: the reference thiazole carboxamide analog demonstrates measurable inhibition of Class I PI3K isoforms—PI3Kα IC₅₀ = 6,000 nM, PI3Kγ IC₅₀ = 7,000 nM, PI3Kβ IC₅₀ = 30,000 nM, and PI3Kδ IC₅₀ = 30,000 nM [1]. This off-target profile, juxtaposed against a PDK1 biochemical IC₅₀ of 13 nM, indicates that at higher concentrations intended to overcome the cellular potency gap, PI3K pathway suppression may contribute to or confound the observed biological phenotype. For scientific procurement, this means that the compound's PDK1-dependent activity cannot be simply assumed at micromolar cellular test concentrations without PI3K counter-screening controls [1].

PI3K selectivity Kinase profiling PDK1 Off-target activity

Structural Distinction from 2-Carboxamide Regioisomer

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide is the 6-carboxamide regioisomer, distinctly positioned relative to the more commonly listed N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS not assigned in this search) [1]. The 2-carboxamide variant shares the identical 4-hydroxychroman-methyl substituent but is attached at the 2-position of the benzothiazole ring. This positional difference alters the vector and electronic environment of the carboxamide, potentially impacting hydrogen-bonding interactions with the PDK1 hinge region or other binding pocket residues, and modifying physicochemical properties such as solubility and logD. For procurement, order fulfillment must specify the 6-carboxamide designation to avoid mistaken delivery of the 2-substituted analog, which would represent an untested chemotype for the target application [1].

Regioisomer differentiation Benzothiazole Carboxamide position Structure-activity relationship

Absence of In Vivo Pharmacokinetic Data — A Gap to Consider

A critical limitation for procurement decisions is the absence of publicly available in vivo pharmacokinetic or pharmacodynamic data for N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide. While the patent familial association (US20130165450) implies a drug discovery context for PDK1 inhibition, no oral bioavailability, clearance, volume of distribution, or in vivo efficacy data have been disclosed for this specific compound [1]. In contrast, the structurally related benzothiazole-6-carboxamide '4c' (2-amino-N-benzylbenzo[d]thiazole-6-carboxamide) demonstrated good oral bioavailability following formulation with hydroxypropyl-β-cyclodextrin, according to a 2019 Journal of Medicinal Chemistry publication [2]. This absence means the compound should be considered a biochemical/cellular probe only; procurement for animal studies must be preceded by internal ADME characterization [1][2].

Pharmacokinetics In vivo ADME Data gap

Patent-Disclosed Therapeutic Indication — Oncology

The therapeutic context of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide is derived from its classification in the DrugMAP and TTD databases under patent US20130165450, where it is indicated for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z) with the molecular target listed as pyruvate dehydrogenase kinase 1 (PDK1/PDHK1) [1][2]. The compound is designated as a 'Patented' investigational agent attributed to Schering Corp. This establishes the compound within a defined oncology drug discovery program, distinguishing it from similar benzothiazole-carboxamides developed for alternative indications such as trypanosomatidic infections [3]. For procurement, this confirms the compound's intended use context is cancer target validation, not antimicrobial or antiparasitic screening, which is a critical differentiator when selecting among benzothiazole-6-carboxamide variants [1][2].

Cancer PDK1 Patent Metastatic cancer Solid tumor

Validated Application Scenarios for N-((4-Hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1798459-27-4)


PDK1-Dependent Cancer Cell Line Target Engagement Studies

Employ this compound as a PDK1 biochemical inhibitor in human cancer cell lines (e.g., prostate PC3 [1]), pairing it with PI3K isoform-selective inhibitors to dissect PDK1-specific vs. PI3K-mediated effects on AKT phosphorylation. The 13 nM enzyme IC₅₀ enables unambiguous PDK1 inhibition in lysate-based assays, while the 5.4 µM cellular IC₅₀ necessitates careful concentration-range planning in cell-based experiments [1]. This is evidenced by the quantitative selectivity profile and cellular potency data established in Section 3 [1].

Kinase Selectivity Panel for Lead Optimization

Utilize this compound as a reference standard when profiling new chemotypes claiming improved PDK1 selectivity. The established PI3Kα (6,000 nM), PI3Kγ (7,000 nM), PI3Kβ/δ (30,000 nM) off-target activity thresholds define the baseline selectivity window that next-generation analogs must exceed, per the evidence in Section 3 [1].

Regioisomer-Specific Reference for Benzothiazole-Carboxamide SAR

In structure-activity relationship campaigns exploring benzothiazole substitution patterns, this compound serves as the defined 6-carboxamide regioisomer control. Its specific regioisomeric identity is verified by PubChem registration (CID 76147843) and must be explicitly confirmed upon ordering to prevent substitution with the 2-carboxamide variant, as documented in the structural differentiation evidence [2].

Biochemical Assay Development and High-Throughput Screening

The compound is suited as a positive control in PDK1 enzymatic assays (e.g., PDKtide phosphorylation, His₆-tagged PDK1) due to its well-defined biochemical IC₅₀ of 13 nM and the availability of a reproducible TopCount-based protocol [1]. Its patent pedigree (US20130165450) further supports its use in oncology-focused screening cascades, per the evidence from database annotations [3].

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.